molecular formula C26H29NO6 B11379064 ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate

Cat. No.: B11379064
M. Wt: 451.5 g/mol
InChI Key: SXOHXNUJGZXYKO-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and various functional groups such as methoxybenzyl, dimethyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is introduced by reacting the chromeno derivative with an appropriate amine and a carbonyl compound under controlled conditions.

    Functional Group Modifications: The methoxybenzyl, dimethyl, and oxo groups are introduced through various substitution and oxidation reactions.

    Esterification: The final step involves the esterification of the propanoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxybenzyl and dimethyl groups can be substituted with other functional groups using suitable reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, carboxyl, and substituted benzyl groups.

Scientific Research Applications

Ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Ethyl 3-[3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate can be compared with other similar compounds, such as:

    Chromeno Derivatives: Compounds with similar chromeno ring structures but different functional groups.

    Oxazin Derivatives: Compounds with oxazin rings and varying substituents.

    Benzyl Derivatives: Compounds with benzyl groups and different ring systems.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 3-[3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate

InChI

InChI=1S/C26H29NO6/c1-5-31-23(28)11-10-20-16(2)21-12-19-14-27(13-18-8-6-7-9-22(18)30-4)15-32-24(19)17(3)25(21)33-26(20)29/h6-9,12H,5,10-11,13-15H2,1-4H3

InChI Key

SXOHXNUJGZXYKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=CC=C4OC)C)OC1=O)C

Origin of Product

United States

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